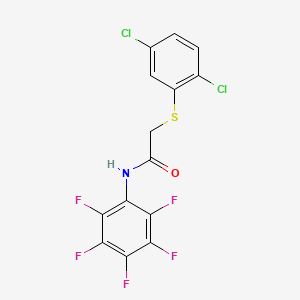![molecular formula C21H19FN4 B7680919 5-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B7680919.png)
5-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine, also known as "Compound X," is a novel chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown promising results in various studies.
作用机制
Compound X exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, Compound X prevents the growth and proliferation of cancer cells. Moreover, Compound X inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. By inhibiting COX-2, Compound X reduces inflammation in the body.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer research, Compound X inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, Compound X has been shown to have anti-angiogenic effects, which prevent the formation of new blood vessels that are necessary for tumor growth. In inflammation research, Compound X reduces the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. Furthermore, Compound X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, it has shown promising results in various studies, making it a potential candidate for further research. However, there are also limitations to working with Compound X. It is a potent inhibitor that can have off-target effects, which can complicate the interpretation of results. Moreover, the synthesis and purification of Compound X require expertise in organic chemistry, which can be a barrier for some researchers.
未来方向
There are several future directions for research on Compound X. In cancer research, further studies are needed to determine the efficacy of Compound X in different types of cancer and to optimize the dosage and administration of the compound. Moreover, studies are needed to determine the safety and toxicity of Compound X in animal models and humans. In inflammation research, further studies are needed to determine the efficacy of Compound X in different inflammatory conditions and to identify the molecular mechanisms underlying its anti-inflammatory effects. Furthermore, studies are needed to determine the potential of Compound X in the treatment of neurodegenerative diseases.
合成方法
The synthesis of Compound X involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 2,5-dimethylpyrrole with 2-fluoroaniline to form the intermediate product. This is followed by the reaction of the intermediate product with phenylhydrazine to form the final product, Compound X. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and column chromatography.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in cancer research, as it inhibits the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Moreover, Compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
5-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4/c1-14-12-17(15(2)25(14)20-11-7-6-10-18(20)22)19-13-21(23)26(24-19)16-8-4-3-5-9-16/h3-13H,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGKDQLZJKHZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C3=NN(C(=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B7680838.png)
![4-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7680839.png)

![1-(4-bromothien-2-yl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B7680857.png)

![2-chloro-N-[3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propyl]benzamide](/img/structure/B7680872.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680878.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B7680884.png)
![2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride](/img/structure/B7680890.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-phenyl-4-prop-2-enyl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide](/img/structure/B7680893.png)
![N'-[2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-fluorobenzohydrazide](/img/structure/B7680895.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B7680896.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-naphthalen-2-ylsulfanylacetate](/img/structure/B7680925.png)